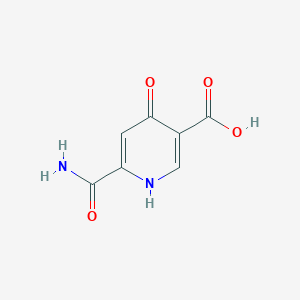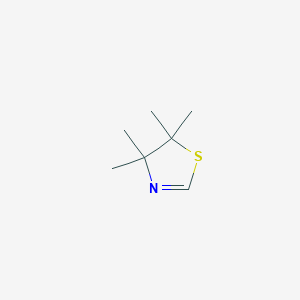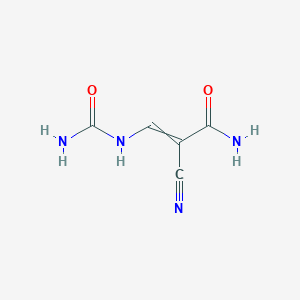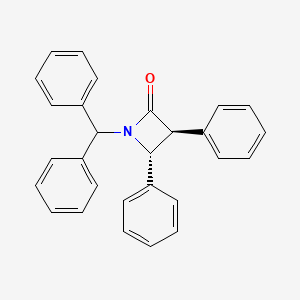
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly due to its presence in various pharmaceuticals and drugs. The 1,4-dihydropyridine framework is a versatile structure that imparts useful therapeutic properties to a wide range of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and environmental friendliness. For instance, the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed to prepare derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yielding and scalable methods. One such method includes the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Análisis De Reacciones Químicas
Types of Reactions: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a crucial component in the development of drugs for treating conditions such as hypertension, diabetes, and HIV
Industry: The compound is used in the production of agrochemicals and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of certain enzymes, such as α-amylase, which plays a role in carbohydrate metabolism. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates .
Comparación Con Compuestos Similares
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 6-Hydroxy-3-pyridinecarboxylic acid
Comparison: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher inhibitory activity against certain enzymes and has broader applications in medicinal chemistry .
Propiedades
Número CAS |
87762-46-7 |
|---|---|
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
6-carbamoyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-6(11)4-1-5(10)3(2-9-4)7(12)13/h1-2H,(H2,8,11)(H,9,10)(H,12,13) |
Clave InChI |
ZMFCHQODBHYZTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)



![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)



![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)
![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
